molecular formula C5H12FN B13525456 3-Fluoro-3-methyl-2-butanamine CAS No. 202521-93-5

3-Fluoro-3-methyl-2-butanamine

Cat. No.: B13525456
CAS No.: 202521-93-5
M. Wt: 105.15 g/mol
InChI Key: OXVLZOYJHJXSBM-UHFFFAOYSA-N
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Description

3-Fluoro-3-methyl-2-butanamine is an organic compound with the molecular formula C5H12FN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methyl-2-butanamine typically involves the introduction of a fluorine atom into a pre-existing amine structure. One common method is the fluorination of 3-methyl-2-butanamine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow fluorination. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methyl-2-butanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-Fluoro-3-methyl-2-butanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methyl-2-butanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methyl-1-butanamine
  • 3-Fluoro-N-methyl-2-butanamine
  • 3-Fluoro-2-methylaniline

Comparison

3-Fluoro-3-methyl-2-butanamine is unique due to the position of the fluorine atom and the methyl group on the butanamine backbone. This specific arrangement can lead to different chemical reactivity and biological activity compared to its analogs. For example, the presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical applications.

Properties

CAS No.

202521-93-5

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

3-fluoro-3-methylbutan-2-amine

InChI

InChI=1S/C5H12FN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3

InChI Key

OXVLZOYJHJXSBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)F)N

Origin of Product

United States

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